2-(Iodomethyl)-6-methyloxane
Description
2-(Iodomethyl)-6-methyloxane is a six-membered oxane (tetrahydropyran) derivative with a methyl group at position 6 and an iodomethyl substituent at position 2 (Figure 1). Its molecular formula is C₆H₁₁IO, with a molecular weight of 226.06 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly in stereoselective reactions, due to the iodine atom’s role as a leaving group in nucleophilic substitutions . Its synthesis likely involves iodocyclization strategies, similar to those employed for structurally related dioxanone derivatives in prostaglandin PGF2α synthesis .
Properties
Molecular Formula |
C7H13IO |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
2-(iodomethyl)-6-methyloxane |
InChI |
InChI=1S/C7H13IO/c1-6-3-2-4-7(5-8)9-6/h6-7H,2-5H2,1H3 |
InChI Key |
HIMNTWHIYRPMBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(O1)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-6-methyloxane typically involves the iodination of a suitable precursor. One common method is the reaction of 6-methyloxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination. The general reaction scheme is as follows:
6-Methyloxane+IodomethaneK2CO3,Reflux2-(Iodomethyl)-6-methyloxane
Industrial Production Methods
Industrial production of 2-(Iodomethyl)-6-methyloxane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-6-methyloxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of oxane oxides or other oxidized products.
Reduction: Formation of methyl-substituted oxane derivatives.
Scientific Research Applications
2-(Iodomethyl)-6-methyloxane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-6-methyloxane depends on its chemical reactivity. The iodomethyl group is highly reactive and can participate in various nucleophilic substitution reactions. The compound can interact with biological molecules, potentially modifying their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings
- Stereochemical Applications: The iodomethyl group in oxane and dioxanone derivatives enables precise stereochemical outcomes in prostaglandin and terpene syntheses .
- Reactivity Trends : Iodine’s electronegativity enhances the leaving-group ability in 2-(iodomethyl)-6-methyloxane, facilitating faster SN2 reactions compared to bromo or chloro analogs.
- Ecological Impact : Iodinated compounds require careful disposal to avoid environmental release, as highlighted in safety protocols for related iodinated steroids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
